molecular formula C18H29N5O2 B6809729 N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide

N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide

Cat. No.: B6809729
M. Wt: 347.5 g/mol
InChI Key: NTSZXGIHOSOPGP-JWMHWRSXSA-N
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Description

N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide is a highly specialized compound with a fascinating structure. This compound is characterized by a combination of a cyanocyclopentyl ring and a piperidine-carboxamide backbone, which imparts unique physicochemical properties. Due to its complex nature, it finds applications in various fields, including medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c19-10-13-5-6-15(9-13)22-18(25)23-8-2-3-14(12-23)11-21-17(24)16-4-1-7-20-16/h13-16,20H,1-9,11-12H2,(H,21,24)(H,22,25)/t13-,14?,15+,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSZXGIHOSOPGP-JWMHWRSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2CCCN(C2)C(=O)NC3CCC(C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(NC1)C(=O)NCC2CCCN(C2)C(=O)N[C@@H]3CC[C@@H](C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide can be achieved through a multi-step synthetic process. Here is a general outline of one of the possible synthetic routes:

  • Starting Materials: : Begin with commercially available precursors such as cyclopentylamine, piperidine, and pyrrolidine.

  • Formation of Cyanocyclopentyl Intermediate: : React cyclopentylamine with a cyanation reagent like cyanogen bromide under controlled conditions to form the cyanocyclopentyl intermediate.

  • Piperidine Functionalization: : Functionalize piperidine through an N-alkylation reaction using an appropriate alkyl halide to obtain an intermediate N-substituted piperidine.

  • Amide Bond Formation: : Couple the cyanocyclopentyl intermediate with the N-substituted piperidine using an amide coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base to form the desired compound.

  • Final Purification: : Purify the product through techniques like column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: For industrial-scale production, the synthetic route may involve optimizing reaction conditions for better yields and scalability. Techniques such as flow chemistry, high-pressure reactors, and automation may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide undergoes several chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions to form oxo-derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced amide derivatives.

  • Substitution: : The cyanocyclopentyl and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) are commonly used.

  • Reduction: : Reducing agents like LiAlH4 (Lithium aluminum hydride) or NaBH4 (Sodium borohydride) can be utilized.

  • Substitution: : Conditions vary depending on the substituent, but can involve reagents like halogenating agents or nucleophiles.

Major Products Formed: The products of these reactions include various derivatives that maintain the core structure but with modified functional groups, such as hydroxylated, aminated, or halogenated compounds.

Scientific Research Applications

N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide finds diverse applications across multiple scientific fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a biochemical probe in receptor-ligand interactions.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: : Used in material science for the development of novel polymers and as a catalyst in certain industrial processes.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism by which N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide exerts its effects is subject to ongoing research. it is believed to interact with specific molecular targets, such as G-protein-coupled receptors (GPCRs) or ion channels, modulating intracellular signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds: N-[(1R,3S)-3-cyanocyclopentyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide can be compared with other compounds featuring similar structural motifs, such as:

  • N-[(1S,3R)-3-cyanocyclopentyl]-3-[(piperidine-2-carbonylamino)methyl]pyrrolidine-1-carboxamide

  • N-[(1R,3S)-3-cyanocyclohexyl]-3-[(pyrrolidine-2-carbonylamino)methyl]piperidine-1-carboxamide

Uniqueness: What sets this compound apart is its distinct combination of structural features, which confer specific physicochemical properties and biological activities that are not readily observed in its analogs.

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